
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is an organic compound that features a pyrrolidinone ring and a fluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate typically involves the reaction of N-hydroxysuccinimide (NHS) with fluoroacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Reactants: N-hydroxysuccinimide and fluoroacetic acid.
Coupling Agent: Dicyclohexylcarbodiimide.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Fluoroacetic acid and N-hydroxysuccinimide.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate has several applications in scientific research:
Biology: Employed in biochemical studies to modify proteins and peptides through esterification reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate involves its ability to act as an acylating agent. The compound can transfer its fluoroacetate group to nucleophilic sites on target molecules, such as amino groups in proteins or peptides. This acylation process can modify the biological activity of the target molecules, making it useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
- 2,5-Dioxopyrrolidin-1-yl 2-chloroacetate
- 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate
Uniqueness
Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom can also influence the biological activity of the compound, making it a valuable tool in medicinal chemistry for the development of novel therapeutics.
Eigenschaften
Molekularformel |
C6H6FNO4 |
|---|---|
Molekulargewicht |
175.11 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-fluoroacetate |
InChI |
InChI=1S/C6H6FNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 |
InChI-Schlüssel |
PZCIMIHSMNATRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
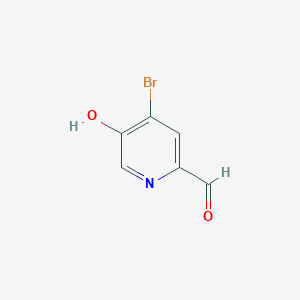
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
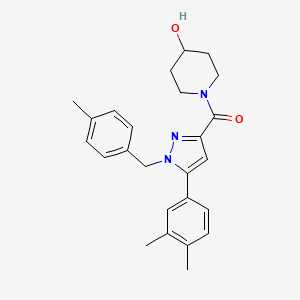
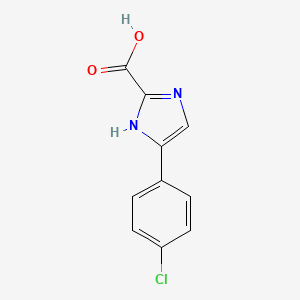
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
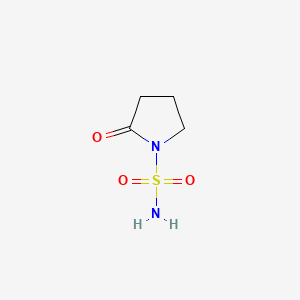
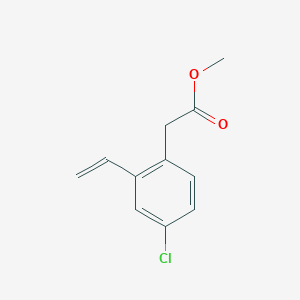
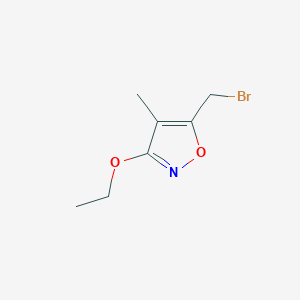
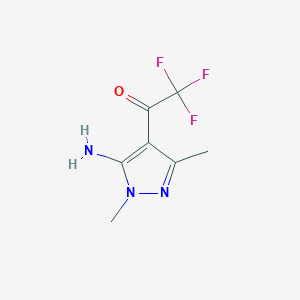
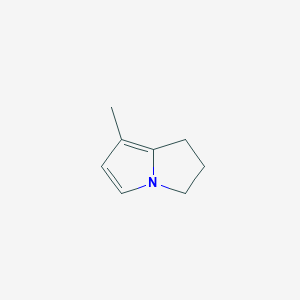
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
